molecular formula C22H28O7 B1244535 [(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate

[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate

Cat. No. B1244535
M. Wt: 404.5 g/mol
InChI Key: AFBNZCDGSSSCST-BDVUHZKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate is a natural product found in Isodon enanderianus with data available.

Scientific Research Applications

Crystal Structure and Molecular Conformations

  • Crystal Structure : The compound exhibits a fused four-ring steroidal system with specific conformational characteristics. Rings A and C adopt a chair conformation, while rings B and D show half-chair and envelope conformations, respectively. This structural analysis is crucial for understanding the compound's interactions at the molecular level (Sheng-Bin Zhou et al., 2015).

  • Steroidal Properties : The presence of a steroidal structure with specific conformations implicates its potential role in biological systems, particularly in interacting with cellular components that are responsive to steroidal compounds (Sheng-Bin Zhou et al., 2015).

Biochemical Transformations

  • Derivatives and Inhibition : Derivatives of the compound have been explored as inhibitors of androgen biosynthesis, highlighting its potential application in managing conditions influenced by androgen levels (G. Djigoué et al., 2012).

  • Chemical Reactions and Products : The compound undergoes various chemical reactions, leading to the formation of tricyclic adducts. These reactions are significant for synthesizing complex molecular structures used in pharmaceuticals and chemical research (A. M. Mara et al., 1982).

  • Metabolite Analysis : Understanding its metabolites and their structural elucidation provides insights into its potential pharmacokinetics and pharmacodynamics, which are crucial in drug development processes (R. Hänni et al., 1976).

Chemical Synthesis and Catalysis

  • Synthesis of Optically Active Compounds : It has been used in synthesizing optically active compounds, indicating its utility in creating specific enantiomers for applications in chiral chemistry (T. Yakura et al., 1999).

  • Catalytic Applications : Its role in catalytic reactions, particularly in C-H insertion reactions, underscores its importance in synthetic chemistry, enabling the creation of complex organic molecules (T. Yakura et al., 1999).

Electromagnetic and Optical Properties

  • Electrostatic Properties : Studying its electrostatic properties contributes to understanding how it interacts with other molecules, which is essential in designing drug molecules and materials science (Ammar Shahid et al., 2017).

  • Molecular Modeling and Drug Design : Molecular modeling studies suggest potential applications in developing new anticancer drugs, highlighting its relevance in medicinal chemistry (Priscila Ivo Rubim de Santana et al., 2020).

properties

Product Name

[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate

InChI

InChI=1S/C22H28O7/c1-9-11-8-12(27-10(2)23)13-20-7-5-6-19(3,4)14(20)16(25)22(26)21(13,15(9)24)17(11)28-18(20)29-22/h11-14,16-18,25-26H,1,5-8H2,2-4H3/t11-,12-,13-,14+,16-,17-,18?,20+,21-,22+/m0/s1

InChI Key

AFBNZCDGSSSCST-BDVUHZKESA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@H]3[C@]4([C@@H]1[C@]56CCCC([C@H]5[C@@H]([C@]4(OC6O3)O)O)(C)C)C(=O)C2=C

Canonical SMILES

CC(=O)OC1CC2C3C4(C1C56CCCC(C5C(C4(OC6O3)O)O)(C)C)C(=O)C2=C

synonyms

xerophilusin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate
Reactant of Route 2
[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate
Reactant of Route 3
[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate
Reactant of Route 4
[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate
Reactant of Route 5
[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate

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